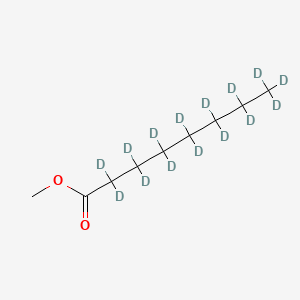

![molecular formula C7H6N2O B567968 1H-Pyrrolo[2,3-b]pyridin-2-ol CAS No. 1261802-66-7](/img/structure/B567968.png)

1H-Pyrrolo[2,3-b]pyridin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

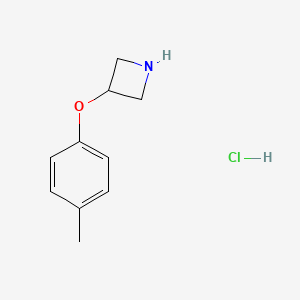

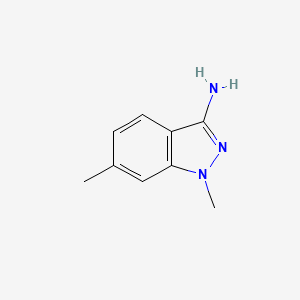

1H-Pyrrolo[2,3-b]pyridin-2-ol is a chemical compound with the empirical formula C7H6N2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives has been reported in several studies . For instance, one study described the design and synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2-ol includes a pyrrolopyridine core . The compound has a molecular weight of 134.14 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2-ol are not detailed in the search results, the compound is known to be used in the synthesis of various derivatives .Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridin-2-ol is a solid substance . It has a molecular weight of 134.14 g/mol and an empirical formula of C7H6N2O .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity : This compound has been synthesized through various routes and shown to undergo a range of reactions, including nitration, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. It also forms di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes with aldehydes and exhibits interesting reactivity with electrophiles and other derivatives (Herbert & Wibberley, 1969).

Regioselective Functionalization : The N-oxide of 1H-pyrrolo[2,3-b]pyridine allows for selective functionalization at specific positions. Techniques like the Reissert-Henze type reaction have been used for introducing various groups directly onto the pyridine ring (Minakata, Komatsu, & Ohshiro, 1992).

Phosphodiesterase 4B Inhibitors : Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been synthesized and evaluated as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B), showing promise in the treatment of CNS diseases (Vadukoot et al., 2020).

Antiproliferative Agents : Thieno[2,3-b]pyridine derivatives, with the 1H-pyrrolo[2,3-b]pyridine core, have been investigated as antiproliferative agents. Strategies to improve their water solubility and efficacy against cancer cells have been explored (Zafar et al., 2018).

Antitumor Activity : Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to have significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

c-Met Inhibitors : 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of c-Met and ALK, showing potential as therapeutic agents in cancer treatment (Liu et al., 2016).

Gastric Acid Secretion Inhibitors : 1H-pyrrolo[3,2-b]pyridines have been developed as potent inhibitors of gastric acid secretion, with a focus on the influence of substitution patterns (Palmer et al., 2008).

TNIK Inhibitors : 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as potent TNIK inhibitors, offering new prospects for applications in drug development (Yang et al., 2020).

Auxin Physiology : 1H-pyrrolo[2,3-b]pyridine-3-acetic acid has been used as a molecular probe in auxin physiology, revealing structural similarities to natural plant growth hormones (Antolić, Kojić-Prodić, & Magnus, 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-4,10H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYPZQKEBDHBLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705528 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridin-2-ol | |

CAS RN |

1261802-66-7 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

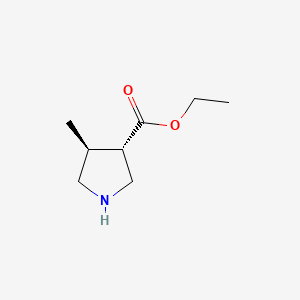

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)